molecular formula C11H22N2O2 B069240 Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate CAS No. 162167-97-7

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B069240
CAS No.: 162167-97-7
M. Wt: 214.3 g/mol
InChI Key: WPWXYQIMXTUMJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(aminomethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: In industrial settings, the production of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability and protection during synthetic processes, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWXYQIMXTUMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373387
Record name tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162167-97-7
Record name tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-3-(AMINOMETHYL)PIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (1 mL, 20.58 mmol) was added to an ethanol (20 mL) solution of the compound (1.45 g, 4.21 mmol) synthesized in (1), and the mixture was stirred at room temperature for 24 hours. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure. The residue was re-suspended in ethanol, and allowed to stand under ice-cooled conditions. After filtration, the filtrate was concentrated under reduced pressure to obtain the target (823 mg, 91%).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-azidomethylpiperidine-1-carboxylic acid tert-butyl ester (5.0 g, 20.8 mmol), ethanol (125 mL) and 10% palladium on charcoal (1.5 g) was shaken under a hydrogen atmosphere (60 psig) for 5 hours. The mixture was filtered. The filtrate was concentrated to provide a colorless oil (4.27 g, 96%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ3.91 (b, 1H), 3.82 (dt, J=13, 4 Hz, 1H), 2.90 (m, 1H), 2.8-2.5 (m, 3H), 1.85 (m, 1H), 1.75 (s, 2H), 1.66 (m, 1H), 1.6-1.4 (m, 2H), 1.47 (s, 9H), 1.20 (m, 1H). Mass spec (AP+) m/z 215.2 (M+H+, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
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Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
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